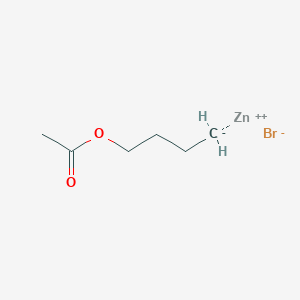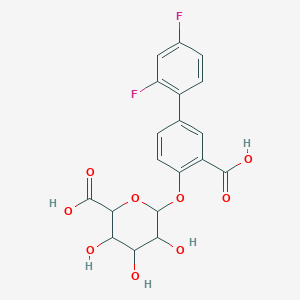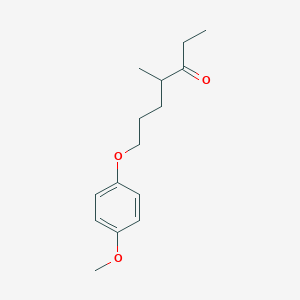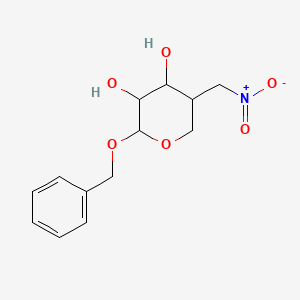
4-Acetoxybutylzincbromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetoxybutylzincbromide is an organozinc compound with the molecular formula H3CCO2(CH2)4ZnBr. It is commonly used in organic synthesis due to its reactivity and versatility. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) and is known for its role in various chemical reactions, particularly in the formation of carbon-carbon bonds .
準備方法
Synthetic Routes and Reaction Conditions
4-Acetoxybutylzincbromide can be synthesized through the reaction of 4-bromobutyl acetate with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Bromobutyl acetate+Zn→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and continuous monitoring to avoid any side reactions .
化学反応の分析
Types of Reactions
4-Acetoxybutylzincbromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Coupling reactions: It is often used in cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used with this compound include halides, aldehydes, and ketones. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether. The presence of a catalyst, such as palladium or nickel, can enhance the reaction efficiency .
Major Products Formed
The major products formed from reactions involving this compound are typically substituted organic compounds where the zinc bromide moiety is replaced by the desired functional group. For example, in a reaction with an aldehyde, the product would be a secondary alcohol .
科学的研究の応用
4-Acetoxybutylzincbromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It plays a role in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials.
作用機序
The mechanism of action of 4-Acetoxybutylzincbromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom. This makes it highly reactive towards electrophiles, allowing for the formation of complex organic structures .
類似化合物との比較
Similar Compounds
4-Bromobutyl acetate: A precursor in the synthesis of 4-Acetoxybutylzincbromide.
Butylzinc bromide: Another organozinc compound with similar reactivity but without the acetoxy group.
4-Acetoxybutylmagnesium bromide: A Grignard reagent with similar applications but different reactivity due to the presence of magnesium instead of zinc.
Uniqueness
This compound is unique due to its specific reactivity profile, which is influenced by the presence of both the acetoxy group and the zinc atom. This combination allows for selective reactions and the formation of specific products that might not be achievable with other similar compounds .
特性
分子式 |
C6H11BrO2Zn |
|---|---|
分子量 |
260.4 g/mol |
IUPAC名 |
zinc;butyl acetate;bromide |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-3-4-5-8-6(2)7;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
InChIキー |
ODWOBOIUYZOKOA-UHFFFAOYSA-M |
正規SMILES |
CC(=O)OCCC[CH2-].[Zn+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate](/img/structure/B12293435.png)

![2-[3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid](/img/structure/B12293450.png)
![7-amino-1,2,3-trimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B12293458.png)
![N-[2-[4-[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide](/img/structure/B12293468.png)
![3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12293478.png)
![4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol](/img/structure/B12293481.png)


![Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1)](/img/structure/B12293493.png)



